4-Methoxy-1-methyl-5-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1,2-dihydropyridin-2-one
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Overview
Description
4-Methoxy-1-methyl-5-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-5-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1,2-dihydropyridin-2-one typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrrolo[3,4-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrimidin-2-yl group: This step often involves a nucleophilic substitution reaction.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylating agents under specific conditions.
Final assembly: The final compound is assembled through a series of coupling reactions and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the pyrrole and pyrimidine rings.
Substitution: The trifluoromethyl and pyrimidin-2-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carbonyl compound, while reduction of the pyrrole ring could lead to a dihydropyrrole derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural complexity and functional groups make it a versatile candidate for materials science research.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-methyl-5-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-methyl-5-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1,2-dihydropyridin-2-one
- 4-Methoxy-1-methyl-5-[2-[4-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one
- 4-Methoxy-1-methyl-5-[2-[4-(trifluoromethyl)pyrazin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the pyrimidin-2-yl moiety distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.
Properties
IUPAC Name |
4-methoxy-1-methyl-5-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O3/c1-25-10-13(14(30-2)5-16(25)28)17(29)26-6-11-8-27(9-12(11)7-26)18-23-4-3-15(24-18)19(20,21)22/h3-5,10-12H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGKNVQGGUVKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CC3CN(CC3C2)C4=NC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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